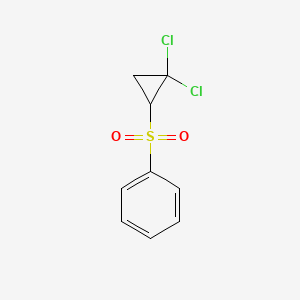

2,2-Dichlorocyclopropyl phenyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

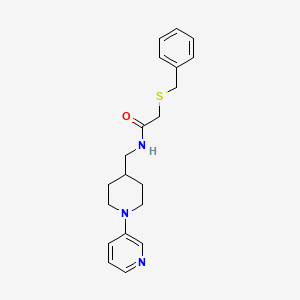

“2,2-Dichlorocyclopropyl phenyl sulfone” is a chemical compound with the empirical formula C9H8Cl2S1 . It is also known as “[ (2,2-Dichlorocyclopropyl)sulfonyl]benzene” and has a molecular weight of 251.130 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl ring with two chlorine atoms attached to it, and a phenyl sulfone group .Chemical Reactions Analysis

One of the known reactions involving “this compound” is the ring-opening reaction. This reaction was carried out with potassium t-butoxide in t-butyl alcohol and with pyridine. The products were enynes, butadienes, allenes, and as minor products, α,β-unsaturated aldehydes containing the phenylmercapto group .Applications De Recherche Scientifique

Proton Exchange Membranes

2,2-Dichlorocyclopropyl phenyl sulfone derivatives, specifically sulfonated poly(ether sulfone)s, have been developed for use in proton exchange membranes (PEMs) in fuel cells. These sulfonated polymers are prepared through nucleophilic substitution reactions followed by sulfonation. The resulting polymers form tough, flexible, and transparent membranes suitable for fuel cell applications. The distinct phase-separated structures in these polymers facilitate efficient proton conduction under varying humidity conditions, making them valuable for the development of high-performance PEMs (Matsumoto, Higashihara, & Ueda, 2009).

Organocatalysis in Cyclopropanation

Derivatives of this compound, particularly novel aryl sulfonamides, have found application as organocatalysts in enantioselective cyclopropanation reactions. These catalysts allow for the fine-tuning of steric and electronic properties, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to yield cyclopropane products with high enantiomeric excess (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Chemical Transformations and Synthesis

This compound and related compounds undergo various chemical transformations, which are valuable in synthetic chemistry. These transformations include synthesis methods for chloropropenyl sulfones, revealing their molecular and crystal structures. The compounds demonstrate interactions such as π-Stacking and are known to undergo processes like dehydrochlorination and alkaline hydrolysis, leading to the production of stable allenyl sulfones and acetonyl sulfones, respectively. These reactions are significant for the development of diverse chemical synthesis strategies (Nikonova et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUXLOBBBGMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2554842.png)

![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)